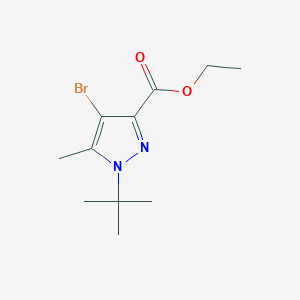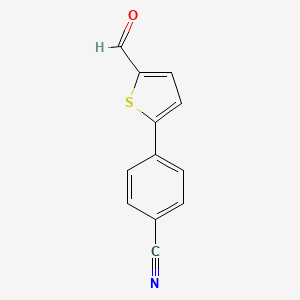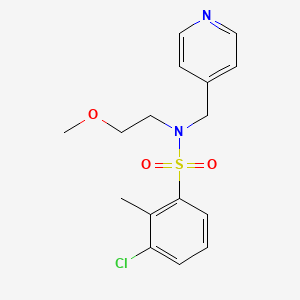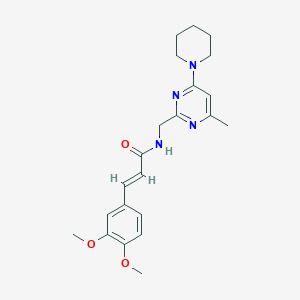
Ethyl 4-bromo-1-tert-butyl-5-methylpyrazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving Ethyl 4-bromo-1-tert-butyl-5-methylpyrazole-3-carboxylate. Pyrazole derivatives are known to participate in a variety of chemical reactions, but the specifics would depend on the exact structure and conditions .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactivity
Ethyl 4-bromo-1-tert-butyl-5-methylpyrazole-3-carboxylate is a versatile compound used in the synthesis of complex organic molecules. For example, it has been employed in phosphine-catalyzed [4 + 2] annulation reactions to create highly functionalized tetrahydropyridines. This process demonstrates the compound's role in enabling regioselective synthesis, showcasing its importance in creating molecules with potential pharmaceutical applications (Zhu, Lan, & Kwon, 2003).
Additionally, it serves as a precursor in the preparation of pyrazole derivatives, illustrating its utility in the synthesis of novel organic compounds with varying functional groups and potential for further chemical transformations (Garg & Singh, 1970).
Corrosion Inhibition
In the field of materials science, derivatives of Ethyl 4-bromo-1-tert-butyl-5-methylpyrazole-3-carboxylate, such as bipyrazole derivatives, have been synthesized and evaluated as corrosion inhibitors for steel in acidic environments. These studies have highlighted the compound's potential in protecting industrial materials from corrosion, thus extending their lifecycle and reducing maintenance costs (Zarrok et al., 2012).
Anticancer and Anti-inflammatory Applications
Further, its derivatives have been explored for biological activities, including anticancer and anti-5-lipoxygenase agents. Such research points to its potential in contributing to the development of new therapeutic agents, highlighting the chemical's role in medicinal chemistry (Rahmouni et al., 2016).
Catalysis and Polymerization
Ethyl 4-bromo-1-tert-butyl-5-methylpyrazole-3-carboxylate has also found use in catalysis, particularly in the polymerization of olefins to produce highly branched polyolefins. This application is crucial for developing new materials with unique properties, such as improved strength, durability, and chemical resistance (Obuah et al., 2014).
Zukünftige Richtungen
Pyrazole derivatives have attracted attention due to their wide range of physiological and pharmacological activities . They are key precursors in the preparation of active pharmaceutical ingredients, bioactive molecules, natural occurring products, and agrochemicals . Therefore, the synthesis and study of new pyrazole derivatives, including Ethyl 4-bromo-1-tert-butyl-5-methylpyrazole-3-carboxylate, could be a promising direction for future research.
Eigenschaften
IUPAC Name |
ethyl 4-bromo-1-tert-butyl-5-methylpyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BrN2O2/c1-6-16-10(15)9-8(12)7(2)14(13-9)11(3,4)5/h6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLADFQRDAWVLOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1Br)C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-bromo-1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,1-Bis(4-chlorophenyl)-2-[(4-chlorophenyl)methylsulfanyl]ethanol](/img/structure/B2681706.png)

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]furan-2-carboxamide](/img/structure/B2681710.png)
![N-(3-chlorophenyl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2681711.png)




![3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylpropanamide](/img/structure/B2681721.png)

![2-(but-3-en-1-yl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2681723.png)

![2-(4-ethoxyphenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)acetamide hydrochloride](/img/structure/B2681725.png)
